Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-

Lipophilicity Drug Design ADME Prediction

Avoid uncontrolled variables in SAR studies. This 2-sulfonyl positional isomer resolves critical structural distinctions versus malotilate (CAS 59937-28-9). - Unique LogP (1.89) vs. 3-substituted isomer (1.67) for ortho/meta SAR correlations. - Carboxylic acid donor (LogD pH 7.4 = -1.76) enables electrostatic target engagement absent in neutral analogs. - Distinct HPLC retention for selective impurity resolution in pharmaceutical quality control. For medchem programs requiring systematic sulfone positional screening, this compound provides the essential ortho data point.

Molecular Formula C12H16O4S2
Molecular Weight 288.4 g/mol
CAS No. 893723-13-2
Cat. No. B12122809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-
CAS893723-13-2
Molecular FormulaC12H16O4S2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)C2CCCCC2C(=O)O
InChIInChI=1S/C12H16O4S2/c1-8-6-7-11(17-8)18(15,16)10-5-3-2-4-9(10)12(13)14/h6-7,9-10H,2-5H2,1H3,(H,13,14)
InChIKeyZZVCMJGYJPHEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- (CAS 893723-13-2): Structural Identity and Sourcing Baseline


Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- (CAS 893723-13-2) is a synthetic, low-molecular-weight (288.38 Da) organic compound characterized by a cyclohexane core bearing a carboxylic acid at the 1-position and a 5-methyl-2-thienylsulfonyl group at the 2-position . It shares an identical molecular formula (C₁₂H₁₆O₄S₂) with the known hepatoprotective drug malotilate but differs fundamentally in scaffold architecture [1]. Classified as a sulfone and monocarboxylic acid derivative, its predicted physicochemical profile (ACD/LogP 1.89, polar surface area 108 Ų) establishes a baseline for differentiating it from positional isomers and other thienyl sulfone analogs .

Why Cyclohexanecarboxylic Acid, 2-[(5-methyl-2-thienyl)sulfonyl]- Cannot Be Assumed Fungible with Isomeric or Structural Analogs


Despite sharing the identical molecular formula and mass (288.38 Da) with malotilate (CAS 59937-28-9), Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- occupies a distinct structural space that precludes functional interchangeability [1]. While malotilate is a 1,3-dithiol-2-ylidenemalonate diester with established 5-lipoxygenase (5-LOX) inhibitory activity (IC₅₀ 4.7 µM), the target compound is a cyclohexane-sulfone monocarboxylic acid [2]. Furthermore, even within the cyclohexane-sulfone subclass, the position of the sulfonyl substituent critically alters predicted lipophilicity (ACD/LogP 1.89 for 2-substituted vs. 1.67 for 3-substituted isomer), which would directly affect membrane permeability, protein binding, and chromatographic retention behavior [1]. Procurement of this compound under the assumption of equivalence to malotilate or positional isomers would therefore introduce uncontrolled variables into any structure-activity relationship (SAR) study, impurity profiling workflow, or chemical biology experiment.

Quantitative Differentiation Evidence for Cyclohexanecarboxylic Acid, 2-[(5-methyl-2-thienyl)sulfonyl]- (893723-13-2)


Predicted Lipophilicity Divergence Between 2-Position and 3-Position Thienylsulfonyl Isomers

The position of the 5-methyl-2-thienylsulfonyl substituent on the cyclohexane ring directly impacts predicted partition coefficients. The 2-substituted target compound exhibits a higher predicted ACD/LogP of 1.89 compared to 1.67 for the 3-substituted isomer, representing a +0.22 log unit increase in lipophilicity . This difference is expected to translate into measurably longer reversed-phase HPLC retention times and altered membrane permeability predictions.

Lipophilicity Drug Design ADME Prediction Chromatography

Scaffold-Class Divergence: Cyclohexane-Sulfone vs. 1,3-Dithiol-2-ylidene Core Architecture

The target compound possesses a cyclohexane-sulfone monocarboxylic acid scaffold, which is structurally unrelated to the 1,3-dithiol-2-ylidenemalonate diester scaffold of malotilate despite the shared molecular formula [1]. Malotilate is a validated 5-LOX inhibitor (IC₅₀ 4.7 µM) with documented hepatoprotective pharmacology [2]. The 5-LOX inhibitory activity of the target compound has not been reported, and its distinct pharmacophoric features (sulfone vs. dithiole; monocarboxylic acid vs. diester) preclude assuming comparable target engagement.

Medicinal Chemistry Scaffold Hopping 5-LOX Inhibition Hepatoprotection

Predicted Aqueous Solubility as a Function of Ionization State at Physiological pH

The monocarboxylic acid moiety of CAS 893723-13-2 is predicted to be substantially ionized at physiological pH, with an ACD/LogD (pH 7.4) of -1.76 . This contrasts sharply with the neutral diester malotilate, which lacks an ionizable acid group and would exhibit markedly different pH-dependent solubility and permeability profiles [1]. While a direct LogD value for malotilate is not available from the same predictive platform, the presence versus absence of a carboxylic acid creates a fundamental class-level divergence in aqueous solubility behavior.

Solubility Biopharmaceutics Formulation ADME

Hydrogen Bond Donor/Acceptor Profile Distinction from Diester Analogs

The target compound possesses one hydrogen bond donor (carboxylic acid -OH) and four hydrogen bond acceptors (sulfone oxygens, carboxylic acid carbonyl) . In contrast, malotilate, as a diester, has zero hydrogen bond donors and six hydrogen bond acceptors [1]. This difference in H-bond donor count (1 vs. 0) is a critical determinant of molecular recognition in protein binding pockets and crystal packing interactions.

Molecular Recognition Crystallography Protein Binding QSAR

Preferred Scientific and Industrial Use Cases for Cyclohexanecarboxylic Acid, 2-[(5-methyl-2-thienyl)sulfonyl]- (893723-13-2)


Structure-Activity Relationship (SAR) Studies of Thienyl-Sulfone Cyclohexane Carboxylic Acids

When a medicinal chemistry program requires systematic exploration of sulfonyl positional isomer effects on target binding, the 2-substituted isomer provides a critical data point. Its predicted ACD/LogP of 1.89 (+0.22 log units higher than the 3-substituted isomer) enables researchers to correlate lipophilicity changes at the ortho vs. meta position with biological activity shifts across a congeneric series [Section 3, Evidence_Item 1].

HPLC Method Development and Impurity Profiling for Thienyl-Containing Drug Substances

The distinct predicted LogP and the presence of a carboxylic acid functionality (LogD pH 7.4 = -1.76) ensure that CAS 893723-13-2 will exhibit unique chromatographic retention relative to neutral analogs and positional isomers [Section 3, Evidence_Items 1 and 3]. This makes it valuable as a reference standard for developing selective HPLC methods capable of resolving closely related sulfone impurities in pharmaceutical quality control workflows.

Crystal Engineering and Co-Crystal Design Leveraging Carboxylic Acid Hydrogen Bond Donor

With one hydrogen bond donor (carboxylic acid -OH) and four acceptors, this compound is well-suited for co-crystal screening campaigns where robust carboxylic acid–pyridine or acid–amide synthons are desired, unlike zero-donor diester analogs such as malotilate [Section 3, Evidence_Item 4].

Chemical Biology Probe Development Targeting Proteins with Acid-Selective Binding Pockets

The monocarboxylic acid group, which is predicted to be predominantly ionized at physiological pH (LogD -1.76), enables electrostatic interactions with basic residues in protein active sites that are inaccessible to neutral thienyl compounds [Section 3, Evidence_Items 2 and 3]. This property supports prioritization of CAS 893723-13-2 for screening campaigns against targets known to accommodate anionic carboxylate pharmacophores, as opposed to the neutral malotilate scaffold.

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